(R)-methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate
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Overview
Description
®-methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with chlorine and nitro groups, an isopropylamino group, and a butanoate ester moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Scientific Research Applications
®-methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the pyrimidine ring.
Amination: Introduction of the isopropylamino group to the chlorinated pyrimidine.
Esterification: Formation of the butanoate ester from the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
®-methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the ester moiety.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can produce various substituted pyrimidines.
Mechanism of Action
The mechanism of action of ®-methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate involves its interaction with specific molecular targets. The compound may inhibit enzymatic activity by binding to the active site or allosteric sites of enzymes. The nitro and chlorine substituents on the pyrimidine ring can enhance its binding affinity and specificity for certain targets, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2-chloro-5-nitro-pyrimidin-4-yl)-isopropyl-amine:
2-Chloro-5-(trifluoromethyl)pyridine: Another pyrimidine derivative with different substituents, used in various chemical reactions.
Uniqueness
®-methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O4/c1-5-8(11(18)21-4)16(7(2)3)10-9(17(19)20)6-14-12(13)15-10/h6-8H,5H2,1-4H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFOSBLUVPNFJV-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N(C1=NC(=NC=C1[N+](=O)[O-])Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC)N(C1=NC(=NC=C1[N+](=O)[O-])Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.